molecular formula C11H17NO4 B6610672 tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1869903-87-6

tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B6610672
CAS No.: 1869903-87-6
M. Wt: 227.26 g/mol
InChI Key: BYPGZPNZEKWXCU-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms within the ring system adds to its chemical versatility and reactivity.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms of action.

Medicine: In medicine, tert-butyl 7-oxo-6-oxa-2-azaspiro[3Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties. Its versatility allows for the creation of polymers and other materials with unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. The presence of the spirocyclic structure allows for unique interactions with these targets, leading to specific biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic framework. This structural feature enhances its reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-11(6-12)4-8(13)15-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPGZPNZEKWXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
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tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

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